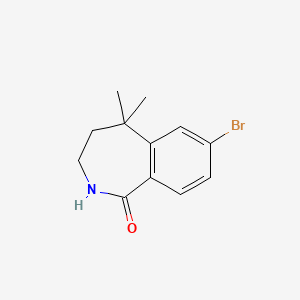
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a chemical compound with a unique structure that includes a bromine atom and a benzazepine core
Méthodes De Préparation
The synthesis of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of polyphosphoric acid as a catalyst, heating the reaction mixture to 100°C under nitrogen atmosphere . The reaction conditions are carefully monitored to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one can be compared with other similar compounds, such as:
- 7,9-dimethyl-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
- 2,3,4,5-tetrahydro-benzo[c]azepin-1-one
- 7-amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
- 7-bromo-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
- 8-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the bromine atom in this compound makes it unique and potentially more reactive in certain chemical reactions.
Propriétés
Formule moléculaire |
C12H14BrNO |
|---|---|
Poids moléculaire |
268.15 g/mol |
Nom IUPAC |
7-bromo-5,5-dimethyl-3,4-dihydro-2H-2-benzazepin-1-one |
InChI |
InChI=1S/C12H14BrNO/c1-12(2)5-6-14-11(15)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Clé InChI |
AYVFRMKYRXPHOE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCNC(=O)C2=C1C=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


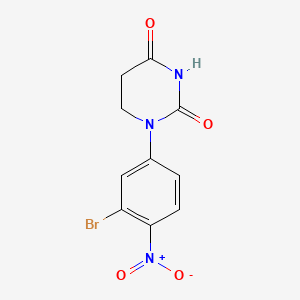
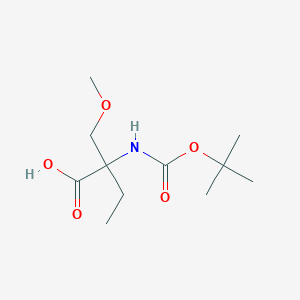
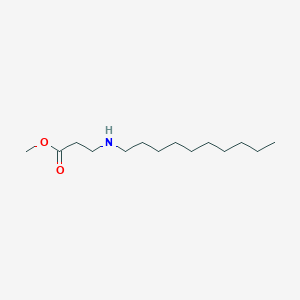
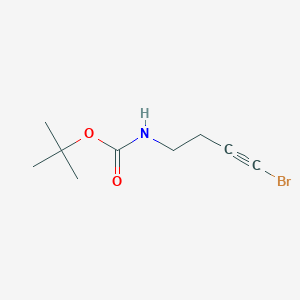
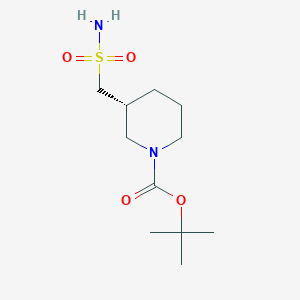
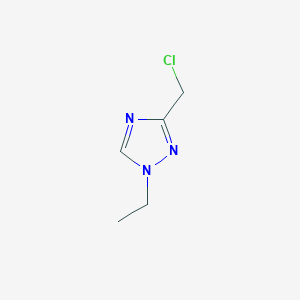
![Ethyl 1-(iodomethyl)-3-(thiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496564.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13496573.png)
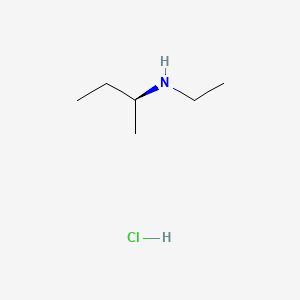
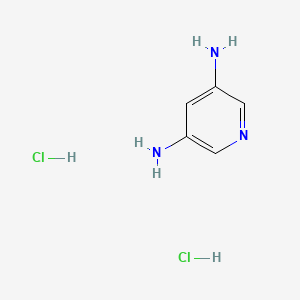
![3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496586.png)
![tert-butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate](/img/structure/B13496593.png)
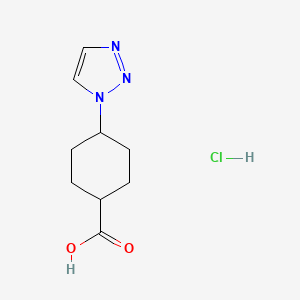
![tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13496617.png)
